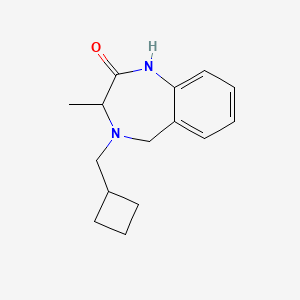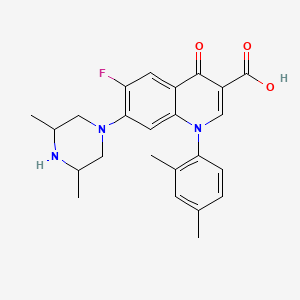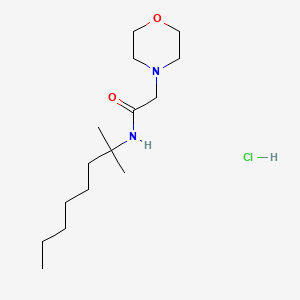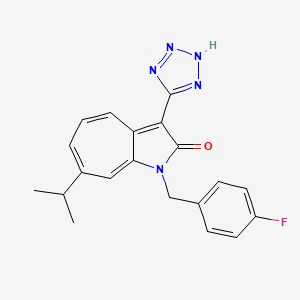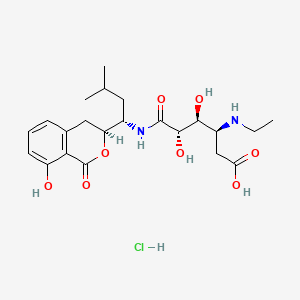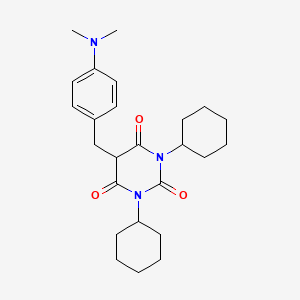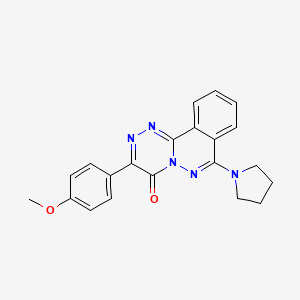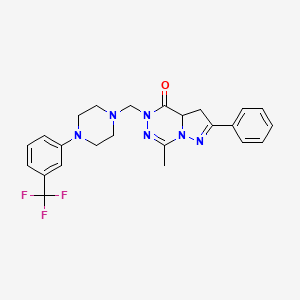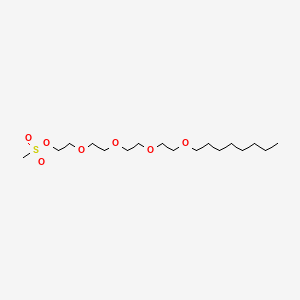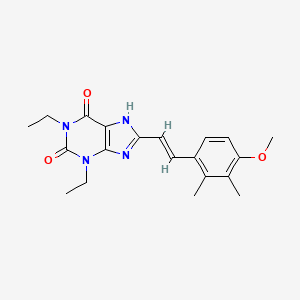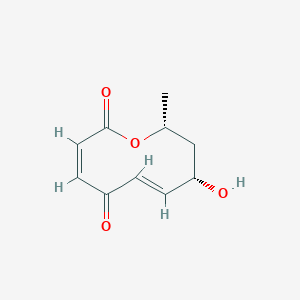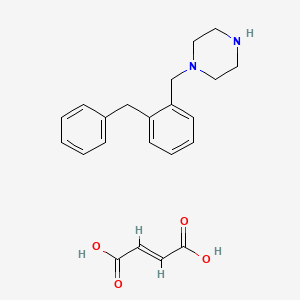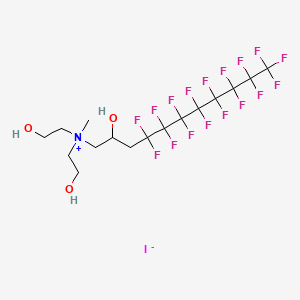
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide is a fluorinated quaternary ammonium compound. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and surfactant characteristics. It is used in various applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide typically involves the following steps:
Fluorination: The starting material, undecyl alcohol, undergoes fluorination to introduce the heptadecafluoro groups. This step often requires the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions.
Quaternization: The fluorinated intermediate is then reacted with bis(2-hydroxyethyl)methylamine in the presence of a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The hydroxyl groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while nucleophilic substitution can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide has several scientific research applications:
Surfactants: Used as surfactants in various formulations due to its amphiphilic nature.
Materials Science: Employed in the development of hydrophobic and oleophobic coatings.
Biomedical Research: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Analytical Chemistry: Utilized in the preparation of stationary phases for chromatography.
Mécanisme D'action
The mechanism of action of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide involves its interaction with various molecular targets:
Surfactant Action: The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases.
Antimicrobial Activity: The quaternary ammonium group disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: The compound can form micelles or vesicles that encapsulate drugs, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: A related compound with similar fluorinated alkyl chain but lacks the quaternary ammonium group.
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid: Another similar compound with a carboxylic acid group instead of the quaternary ammonium group.
Uniqueness
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide is unique due to its combination of fluorinated alkyl chain and quaternary ammonium group, which imparts both hydrophobic and cationic properties. This dual functionality makes it particularly useful in applications requiring both surfactant and antimicrobial properties.
Propriétés
Numéro CAS |
93776-18-2 |
|---|---|
Formule moléculaire |
C16H19F17INO3 |
Poids moléculaire |
723.20 g/mol |
Nom IUPAC |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C16H19F17NO3.HI/c1-34(2-4-35,3-5-36)7-8(37)6-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33;/h8,35-37H,2-7H2,1H3;1H/q+1;/p-1 |
Clé InChI |
FLUXYIDFACKMRM-UHFFFAOYSA-M |
SMILES canonique |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



